molecular formula C8H6F2O2S B3302748 2,5-Difluoro-4-(methylthio)benzoic acid CAS No. 918967-68-7

2,5-Difluoro-4-(methylthio)benzoic acid

Cat. No. B3302748
CAS RN: 918967-68-7
M. Wt: 204.20 g/mol
InChI Key: TYBODNNAYBREIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Difluoro-4-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6F2O2S . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-(methylthio)benzoic acid” consists of a benzoic acid core with two fluorine atoms and a methylthio group attached to the benzene ring . The exact positions of these substituents can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

“2,5-Difluoro-4-(methylthio)benzoic acid” is a solid substance . The molecular weight of the compound is 204.19 . Unfortunately, the boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Role in Reducing Cisplatin Nephrotoxicity

One of the applications of 4-(methylthio)benzoic acid, a related compound, is its administration to reduce cisplatin nephrotoxicity in rats . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid could potentially have similar applications in mitigating the side effects of certain drugs.

Prevention of DNA Binding and Mutation Induction

4-(methylthio)benzoic acid has been found to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This indicates that 2,5-Difluoro-4-(methylthio)benzoic acid might also be used in genetic research for similar purposes.

Intermediate in Medicine Synthesis

2,4-Dichloro-3,5-difluorobenzoic acid, a compound closely related to 2,5-Difluoro-4-(methylthio)benzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid could also serve as an intermediate in the synthesis of certain types of medicines.

Key Intermediate for Preparing Quinolone-3-carboxylic Acids

2,4-Difluoro-3,5-dichlorobenzoic acid, another related compound, is a key intermediate for preparing quinolone-3-carboxylic acids . This implies that 2,5-Difluoro-4-(methylthio)benzoic acid could also be used as an intermediate in the synthesis of other organic compounds.

Potential Use in Protodeboronation Research

A study on the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, suggests potential applications for 2,5-Difluoro-4-(methylthio)benzoic acid in similar research contexts .

Potential Use in Organic Synthesis

Given the wide range of functional groups that can be converted from the boron moiety in organoboron compounds , 2,5-Difluoro-4-(methylthio)benzoic acid could potentially be used in organic synthesis for the creation of a variety of different compounds.

Safety and Hazards

The safety information for “2,5-Difluoro-4-(methylthio)benzoic acid” indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid exposure and use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-(methylthio)benzoic acid, have been shown to interact with dna in escherichia coli k12 .

Mode of Action

It is known that similar compounds can prevent in vitro dna binding and mutation induction in escherichia coli k12 . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid might interact with its targets in a similar manner, leading to changes at the molecular level.

Result of Action

Similar compounds have been shown to prevent dna binding and mutation induction in escherichia coli k12 , suggesting potential antimicrobial activity.

properties

IUPAC Name

2,5-difluoro-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBODNNAYBREIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728652
Record name 2,5-Difluoro-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(methylthio)benzoic acid

CAS RN

918967-68-7
Record name 2,5-Difluoro-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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